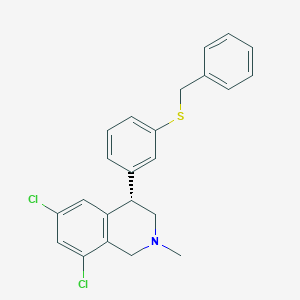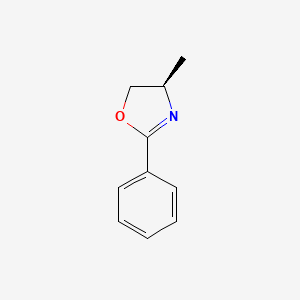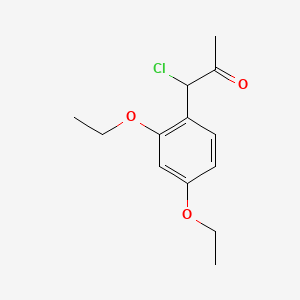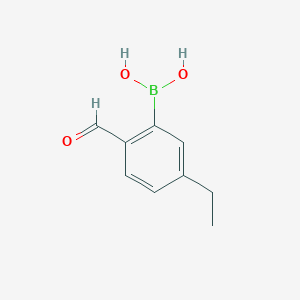![molecular formula C10H14O3 B14039115 (1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14039115.png)
(1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Ketopinic acid is a chiral compound with significant importance in organic chemistry. It is a derivative of camphor and is known for its unique structure, which includes a bicyclic framework. This compound is often used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(S)-Ketopinic acid can be synthesized through several methods. One common approach involves the oxidation of (S)-camphor using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, (S)-ketopinic acid is often produced through large-scale oxidation processes. These processes utilize advanced techniques to maintain the purity and yield of the compound. The use of continuous flow reactors and automated systems helps in achieving consistent results.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Ketopinic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce different derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-Ketopinic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor in various industrial processes.
Wirkmechanismus
The mechanism of action of (S)-ketopinic acid involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and influencing their activity. The pathways involved often include enzymatic catalysis and molecular recognition processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-Ketopinic acid: The enantiomer of (S)-ketopinic acid, with similar but distinct properties.
Camphoric acid: Another derivative of camphor, used in different applications.
Ketopinone: A related compound with a ketone functional group.
Uniqueness
(S)-Ketopinic acid is unique due to its chiral nature and specific structural features. Its ability to act as a chiral building block makes it valuable in asymmetric synthesis, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C10H14O3 |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C10H14O3/c1-9(2)6-3-4-10(9,8(12)13)7(11)5-6/h6H,3-5H2,1-2H3,(H,12,13)/t6?,10-/m0/s1 |
InChI-Schlüssel |
WDODWBQJVMBHCO-TYICEKJOSA-N |
Isomerische SMILES |
CC1(C2CC[C@]1(C(=O)C2)C(=O)O)C |
Kanonische SMILES |
CC1(C2CCC1(C(=O)C2)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B14039045.png)




![5'-Isopropoxyspiro[piperidine-4,2'-pyrano[3,2-C]pyridin]-4'(3'H)-one hcl](/img/structure/B14039067.png)







